6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, also known as FGIN-1-27, is a synthetic compound that has been studied for its potential use in treating various neurological disorders. It was first synthesized in the 1990s by researchers at the French National Centre for Scientific Research. Since then, it has been the subject of numerous scientific studies exploring its synthesis, mechanism of action, and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to act on several different neurotransmitter systems in the brain. Specifically, 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to interact with dopamine, serotonin, and glutamate receptors, among others. By modulating these neurotransmitter systems, 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline may be able to improve neuronal function and reduce the severity of symptoms in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has several biochemical and physiological effects in the brain. For example, it has been shown to increase the release of dopamine and serotonin, two neurotransmitters that are important for mood regulation and cognitive function. 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of using 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results of studies using this compound.
Zukünftige Richtungen
There are several potential future directions for research on 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline. One area of interest is exploring its potential use in treating other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, researchers may investigate the use of 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline in combination with other compounds, such as existing drugs used to treat neurological disorders, to determine if there are synergistic effects. Finally, further research is needed to fully understand the mechanism of action of 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline and how it interacts with different neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline involves several steps, including the reaction of 3-phenoxybenzaldehyde with tetrahydroisoquinoline, followed by the addition of methoxy groups to the resulting compound. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is considered to be relatively straightforward and has been successfully replicated by several research groups.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential use in treating a variety of neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In animal models, 6,7-dimethoxy-2-(3-phenoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects, promoting the survival of neurons and reducing the severity of symptoms in these disorders.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-[(3-phenoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-26-23-14-19-11-12-25(17-20(19)15-24(23)27-2)16-18-7-6-10-22(13-18)28-21-8-4-3-5-9-21/h3-10,13-15H,11-12,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPXPEDYZFAZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=CC=C3)OC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-2-[(3-phenoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.